In Vivo Potency: >300-Fold Lower Effective Dose for Blocking Cocaine-Induced Dopamine Surge
In a direct head-to-head in vivo study, 1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CPP-115) blocked cocaine-induced increases in extracellular dopamine in the nucleus accumbens of freely moving rats at a dose 1/300th that of vigabatrin [1]. CPP-115 demonstrated superior efficacy, attenuating the dopamine response by 54% at a dose of 1 mg/kg, compared to a 40% attenuation by vigabatrin at a 300 mg/kg dose [1].
| Evidence Dimension | Attenuation of cocaine-induced extracellular dopamine increase in rat nucleus accumbens |
|---|---|
| Target Compound Data | 54% attenuation (256 ± 26% of baseline) at 1 mg/kg dose |
| Comparator Or Baseline | Vigabatrin: 40% attenuation (331 ± 32% of baseline) at 300 mg/kg dose |
| Quantified Difference | CPP-115 is >300 times more potent by dose, achieving 14% greater attenuation of the dopamine surge. |
| Conditions | In vivo microdialysis in freely moving rats; cocaine challenge (20 mg/kg i.p.); compound pretreatment 60 minutes prior. |
Why This Matters
This massive difference in in vivo potency enables research at significantly lower doses, directly reducing the risk of dose-dependent toxicities and improving the translational relevance of preclinical addiction models.
- [1] Pan, Y., et al. (2012). CPP-115, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction. Journal of Medicinal Chemistry, 55(1), 357-366. View Source
